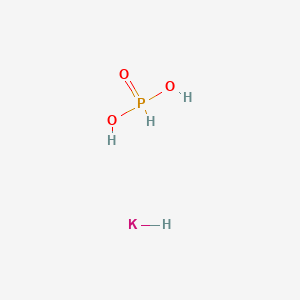

phosphonic acid;potassium hydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphonic acid and potassium hydride are two distinct compounds with unique properties and applications. Potassium hydride is an inorganic compound with the chemical formula KH, known for its strong basicity and reactivity with water .

准备方法

Phosphonic Acid

Phosphonic acid can be synthesized through several methods:

Hydrolysis of Phosphonates: The most general method involves the hydrolysis of dialkyl or diaryl phosphonates using concentrated hydrochloric acid at reflux for 1 to 12 hours.

Oxidation of Phosphinic Acid: Another method involves the oxidation of phosphinic acid to produce phosphonic acid.

Direct Methods: These methods use phosphorous acid (H₃PO₃) and produce a phosphonic acid functional group simultaneously with the formation of the P-C bond.

Potassium Hydride

Potassium hydride is typically prepared by the direct reaction of potassium metal with hydrogen gas: [ 2K + H_2 \rightarrow 2KH ] This reaction is carried out at elevated temperatures in an inert atmosphere to prevent the highly reactive potassium hydride from reacting with moisture or oxygen .

化学反应分析

Phosphonic Acid

Phosphonic acid undergoes various chemical reactions, including:

Oxidation: Phosphonic acid can be oxidized to phosphoric acid.

Reduction: It can be reduced to phosphine.

Substitution: Phosphonic acid can undergo substitution reactions to form phosphonate esters.

Potassium Hydride

Potassium hydride is a strong base and reducing agent, commonly used in:

Deprotonation Reactions: It can deprotonate alcohols, amines, and other weak acids.

Reduction Reactions: It can reduce esters, amides, and nitriles to their corresponding alcohols and amines.

科学研究应用

Phosphonic Acid

Phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Employed in the study of enzyme inhibitors and as a component in some herbicides.

Medicine: Utilized in the development of drugs for bone targeting and as a phosphoantigen in immunotherapy.

Industry: Used in the production of flame retardants, water treatment chemicals, and as a chelating agent.

Potassium Hydride

Potassium hydride is used in:

Organic Synthesis: As a strong base for deprotonation and as a reducing agent.

Battery Technology: In the development of high-energy-density batteries.

作用机制

Phosphonic Acid

Phosphonic acid exerts its effects through various mechanisms:

Enzyme Inhibition: It can inhibit enzymes by mimicking phosphate groups, thereby interfering with enzyme activity.

Fungal Growth Reduction: It reduces fungal growth by decreasing the total pool of adenylate in fungi.

Potassium Hydride

The exact mechanism of action of potassium hydride is not fully understood, but it is known to:

Deprotonate Substrates: It acts as a strong base, deprotonating various substrates.

Induce Inflammation: When used topically, it can induce inflammation by digesting keratin.

相似化合物的比较

Phosphonic Acid

Similar compounds include:

Phosphoric Acid: Differing by having one more oxygen atom and being a triprotic acid.

Phosphinic Acid: Differing by having one less oxygen atom and being a monoprotic acid.

Potassium Hydride

Sodium Hydride: Another strong base and reducing agent, but with different reactivity and solubility properties.

Lithium Hydride: Used in similar applications but with higher reactivity and different handling requirements.

Phosphonic acid and potassium hydride are versatile compounds with significant roles in various scientific and industrial applications. Their unique properties and reactivity make them valuable tools in research and development.

属性

IUPAC Name |

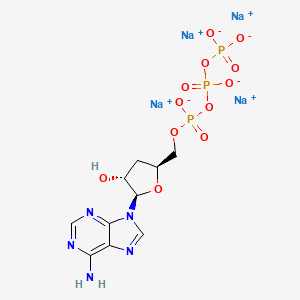

phosphonic acid;potassium hydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P.H/c;1-4(2)3;/h;4H,(H2,1,2,3); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWKKCRYCZTPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)O.[KH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OP(=O)O.[KH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4KO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.102 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B8249499.png)

![trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate](/img/structure/B8249506.png)

![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)

![2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid](/img/structure/B8249560.png)

![(2S,3S,6R,8R,9R,10S)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B8249568.png)